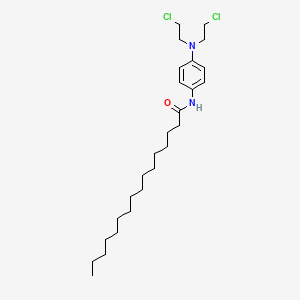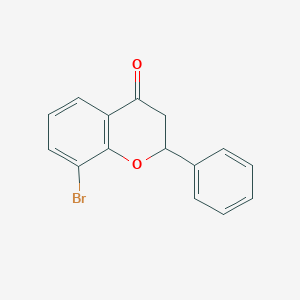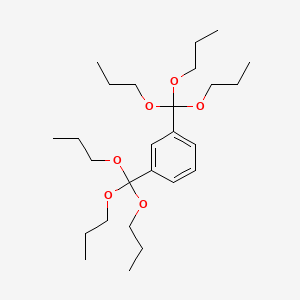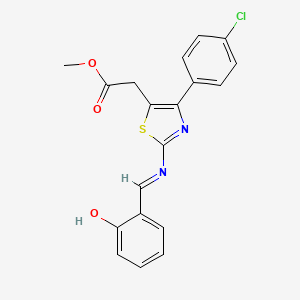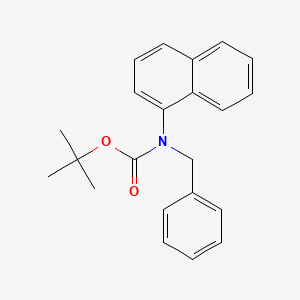
tert-Butyl benzyl(naphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl benzyl(naphthalen-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a benzyl group, and a naphthalen-1-yl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(naphthalen-1-yl)carbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. The general reaction scheme is as follows:
Naphthalen-1-ylamine+tert-Butyl chloroformate→tert-Butyl benzyl(naphthalen-1-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethanol derivatives.
Substitution: Formation of substituted benzyl or naphthalen-1-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-butyl benzyl(naphthalen-1-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of complex molecules.
Medicine
In medicinal chemistry, this compound is used in the development of drug candidates. It helps in the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.
Industry
In the chemical industry, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl benzyl(naphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Naphthalen-1-yl carbamate
Uniqueness
tert-Butyl benzyl(naphthalen-1-yl)carbamate is unique due to the presence of three distinct functional groups: tert-butyl, benzyl, and naphthalen-1-yl. This combination provides the compound with unique reactivity and stability, making it a valuable tool in organic synthesis.
Propiedades
Número CAS |
72594-66-2 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
tert-butyl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23(16-17-10-5-4-6-11-17)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3 |
Clave InChI |
MXFRPMRBUZFEQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
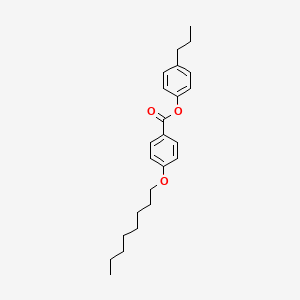
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

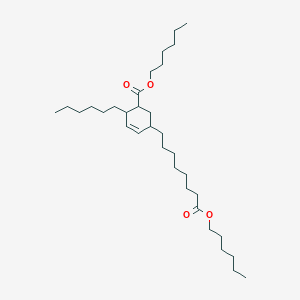
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
